1-Ethyl-1h-benzimidazole-2-carboxylic acid
Description
1-Ethyl-1H-benzimidazole-2-carboxylic acid is a heterocyclic compound featuring a benzimidazole core substituted with an ethyl group at the N1 position and a carboxylic acid group at the C2 position. Benzimidazoles are widely studied due to their pharmaceutical relevance, including roles as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics . For example, similar compounds are synthesized via condensation reactions involving o-phenylenediamine with aldehydes or carboxylic acid derivatives under catalytic conditions .
Properties
IUPAC Name |
1-ethylbenzimidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)11-9(12)10(13)14/h3-6H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXVZMXZRKPYAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663472 | |
| Record name | 1-Ethyl-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90915-17-6 | |
| Record name | 1-Ethyl-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Overview
- Starting Material: 1-Ethylbenzimidazole
- Reagents: Carbon dioxide (CO₂), potassium carbonate (K₂CO₃) or other alkali metal carbonates/bicarbonates/hydroxides
- Conditions: Elevated temperature (180–280 °C), high pressure (40–180 bar)
- Reaction Vessel: Autoclave or high-pressure reactor
- Reaction Time: Approximately 10 hours
- Workup: Acidification of reaction mixture to pH 3–4 with hydrochloric acid, filtration, and recrystallization from water
Reaction Scheme
$$
\text{1-Ethylbenzimidazole} + \text{CO}2 \xrightarrow[\text{K}2\text{CO}_3]{\text{180–280 °C, 40–180 bar}} \text{this compound}
$$
Key Findings and Data
| Parameter | Details |
|---|---|
| Starting material mols | 1 mol |
| Base (K₂CO₃) mols | 2 mol |
| Temperature | 180–280 °C |
| Pressure | 40–180 bar |
| Reaction time | 10 hours |
| Yield | 66–73% (depending on conditions) |
| Product melting point | ~190 °C (decomposition) |
The reaction proceeds via nucleophilic attack of the imidazole nitrogen on activated CO₂, facilitated by the base, which also neutralizes the formed acid. The high pressure and temperature are critical to drive the equilibrium toward carboxylation.
Acid-Catalyzed Cyclization of 1-Ethyl-o-Phenylenediamine with Carboxylic Acids
Another established synthetic route involves the cyclization of 1-ethyl-o-phenylenediamine derivatives with carboxylic acids under acidic reflux conditions to form the benzimidazole ring bearing the carboxylic acid at the 2-position.
Method Overview
- Starting Materials: 1-Ethyl-o-phenylenediamine and appropriate carboxylic acid
- Catalyst: Strong acid (e.g., hydrochloric acid)
- Conditions: Reflux for 4 to 9 hours
- Workup: Neutralization with sodium hydroxide, filtration, and recrystallization from ethanol-water mixtures
Reaction Scheme
$$
\text{1-Ethyl-o-phenylenediamine} + \text{Carboxylic acid} \xrightarrow[\text{HCl}]{\text{Reflux}} \text{this compound}
$$
Key Findings
- The acid catalyzes the cyclization by activating the carboxylic acid for nucleophilic attack by the diamine.
- The reaction is monitored by thin-layer chromatography (TLC).
- Yields typically range from moderate to good depending on the carboxylic acid used.
- The method allows for substitution flexibility on the benzimidazole ring.
This method is widely used for synthesizing various substituted benzimidazoles, including ethyl-substituted derivatives.
Multi-Step Synthesis via Esterification and Subsequent Hydrolysis
For more complex derivatives, including ethyl esters of benzimidazole carboxylic acids, a multi-step synthesis involving esterification, cyclization, and hydrolysis is employed.
Method Overview
- Step 1: Esterification of carboxylic acid precursors using reagents like thionyl chloride (SOCl₂) and ethanol to form ethyl esters.
- Step 2: Cyclization with 1-ethyl-o-phenylenediamine under acidic conditions to form the benzimidazole ring.
- Step 3: Hydrolysis of the ester group to yield the free carboxylic acid.
Reaction Conditions
- Esterification is typically conducted by refluxing the acid with SOCl₂ followed by reaction with ethanol.
- Cyclization is acid-catalyzed under reflux.
- Hydrolysis can be performed under acidic or basic conditions depending on the substrate.
Advantages
- Enables the introduction of protecting groups and functional handles.
- Allows for purification of intermediates.
- Facilitates synthesis of derivatives with enhanced biological activity.
This approach has been demonstrated in the synthesis of ethyl 2-(1-adamantyl)-1H-benzimidazole-5-carboxylate and related compounds, which share synthetic principles with this compound.
Summary Table of Preparation Methods
| Method No. | Preparation Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Direct carboxylation with CO₂ | 1-Ethylbenzimidazole, CO₂, K₂CO₃, 180–280 °C, 40–180 bar | 66–73 | Industrially scalable, high pressure required |
| 2 | Acid-catalyzed cyclization | 1-Ethyl-o-phenylenediamine, carboxylic acid, HCl, reflux | Moderate to good | Flexible for various substitutions |
| 3 | Multi-step esterification and hydrolysis | SOCl₂, ethanol, acid catalysis, hydrolysis | Variable | Enables derivative synthesis, more complex |
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1h-benzimidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted benzimidazole derivatives with functional groups like halogens, nitro, or sulfonic acid.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The benzimidazole scaffold, which includes 1-ethyl-1H-benzimidazole-2-carboxylic acid, is recognized for its broad spectrum of biological activities. This compound has been investigated for its potential as a pharmacophore in drug discovery, particularly for its antibacterial, antifungal, antiviral, and anticancer properties . The unique structural features of this compound allow for modifications that can enhance biological activity and selectivity against specific targets.
Case Studies
- Anticancer Activity : Research has shown that derivatives of this compound exhibit significant inhibition against various cancer cell lines. For instance, studies indicated that certain derivatives could effectively induce apoptosis in human cancer cells, highlighting their potential as chemotherapeutic agents.
- Antimicrobial Activity : A study demonstrated that modifications of this compound led to enhanced antimicrobial efficacy against resistant bacterial strains, making it a candidate for new antibiotic development.
Agricultural Chemicals
Pest Control and Plant Growth Enhancement
this compound is utilized in the formulation of agrochemicals aimed at improving crop yield and sustainability. Its application in pest control formulations has shown effectiveness in managing agricultural pests while promoting plant growth .
Research Findings
Research indicates that compounds based on the benzimidazole structure can act as effective fungicides and herbicides. They work by disrupting the cellular processes of target organisms, leading to their death while being less harmful to non-target species .
Material Science
Polymer Formulations
In material science, this compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties. This application is crucial for developing high-performance materials used in various industrial applications .
Technical Insights
Studies have shown that adding this compound to polymer matrices significantly improves their resistance to thermal degradation and mechanical stress, making it suitable for applications in automotive and aerospace industries .
Biochemical Research
Enzyme Inhibition Studies
Researchers utilize this compound in biochemical studies focusing on enzyme inhibition and receptor binding. Molecular docking studies have indicated strong binding affinities with various biological targets implicated in disease pathways .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Used as a pharmacophore in drug development targeting infections and cancer | Significant anticancer and antimicrobial activities reported |
| Agricultural Chemicals | Formulated into pesticides and herbicides for sustainable agriculture | Effective against pests while promoting plant growth |
| Material Science | Incorporated into polymers for enhanced thermal stability | Improved resistance to thermal degradation and mechanical stress |
| Biochemical Research | Studied for enzyme inhibition and receptor binding | Strong binding affinities with key biological targets identified through molecular docking studies |
Mechanism of Action
The mechanism by which 1-ethyl-1h-benzimidazole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Key Observations:
- Substituent Position: The position of the ethyl group (N1 vs. C2) significantly impacts molecular interactions.
- Functional Groups : Carboxylic acid groups enhance solubility and enable hydrogen bonding, critical for protein interactions. Ester derivatives (e.g., ethyl carboxylates) are often prodrugs with improved membrane permeability .
Stability and Reactivity
- Hydrogen Bonding : Carboxylic acid groups participate in strong intermolecular hydrogen bonds, influencing melting points and solubility. For instance, 1-benzyl-2-phenyl derivatives melt at 160–165°C .
- Chemical Stability : Ethyl groups at N1 may reduce susceptibility to oxidative degradation compared to benzyl or hydroxyethyl substituents .
Biological Activity
1-Ethyl-1H-benzimidazole-2-carboxylic acid is a member of the benzimidazole family, which has garnered significant attention due to its diverse biological activities. This compound serves as a crucial building block in medicinal chemistry, particularly for developing pharmaceuticals with various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has a heterocyclic structure characterized by a benzimidazole core with an ethyl group at the nitrogen position and a carboxylic acid functional group. This structure is pivotal in determining its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, blocking substrate access, and disrupting metabolic pathways.
- Nucleic Acid Intercalation : It may intercalate into DNA or RNA, affecting their function and stability.
- Receptor Modulation : The compound can modulate receptor activities, influencing cellular signaling pathways.
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that these compounds exhibit activity against a range of pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 μg/mL |
| Streptococcus faecalis | 8 μg/mL |
| Candida albicans | 64 μg/mL |
| Aspergillus niger | 64 μg/mL |
These findings suggest that the compound could serve as a potential therapeutic agent in treating infections caused by resistant strains of bacteria and fungi .
Anticancer Activity
Research has shown that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has been tested against the MDA-MB-231 breast cancer cell line, revealing an IC50 value of approximately 16.38 μM, indicating potent anticancer properties . The mechanism involves disruption of microtubule dynamics, which is critical for cancer cell division.
Case Study 1: Antiviral Activity
A study explored the antiviral potential of benzimidazole derivatives against human cytomegalovirus (HCMV). The results indicated that compounds similar to this compound could inhibit viral RNA synthesis effectively . This suggests a promising avenue for developing antiviral medications.
Case Study 2: Antifungal Applications
In another investigation, derivatives were tested against Candida albicans and Aspergillus niger. The results showed moderate antifungal activity with MIC values of 64 μg/mL, highlighting the compound's potential in treating fungal infections .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other benzimidazole derivatives:
| Compound | Biological Activity |
|---|---|
| 1-Methyl-1H-benzimidazole-2-carboxylic acid | Moderate antimicrobial activity |
| 1-Propyl-1H-benzimidazole-2-carboxylic acid | Enhanced anticancer effects |
| 1-Butyl-1H-benzimidazole-2-carboxylic acid | Lower solubility but similar activity |
The ethyl substitution in this compound contributes to its unique physicochemical properties and biological activities compared to its methyl and propyl counterparts .
Q & A
Q. What are the common synthetic routes for 1-Ethyl-1H-benzimidazole-2-carboxylic acid, and how is its purity validated?
- Methodological Answer : A typical synthesis involves condensation reactions starting with o-phenylenediamine derivatives. For example, intermediates like 1H-benzo[d]imidazole-2-thiol can be synthesized using carbon disulfide and potassium hydroxide in ethanol . Subsequent steps may involve hydrazine hydrate to form hydrazinyl derivatives, followed by reaction with sodium cyanate and glacial acetic acid to introduce the carboxylic acid moiety .
- Validation :
Purity is confirmed via elemental analysis (deviations ≤ ±0.4% of theoretical values), IR spectroscopy (e.g., S-H stretch at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹), and NMR (e.g., δ12.31 for S-H protons in intermediates) . Mass spectrometry (ESI-MS) verifies molecular ions matching expected m/z values .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch near 1700 cm⁻¹, N-H stretches in benzimidazole rings).
- NMR : H NMR detects ethyl group protons (e.g., triplet for CH at δ1.2–1.5, quartet for CH near δ4.0). C NMR confirms aromatic carbons (δ115–130 ppm) and carbonyl groups (δ165–175 ppm) .
- Mass Spectrometry : ESI-MS provides molecular weight confirmation (e.g., [M+H] ions) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed, with data processed using SHELX programs (e.g., SHELXL for refinement). Key steps include:
- Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation, 100 K temperature).
- Structure Solution : SHELXD for phase determination via direct methods .
- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding networks. Example metrics: R factor < 0.05, data-to-parameter ratio > 20:1 .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to depict molecular geometry .
Q. What hydrogen bonding patterns are observed in the solid-state structure, and how do they influence material properties?
- Methodological Answer : Graph set analysis (Etter’s formalism) identifies recurring motifs:
- Dimer Formation : Carboxylic acid groups form R(8) dimers via O-H···O bonds, stabilizing the crystal lattice .
- Benzimidazole Interactions : N-H···N hydrogen bonds between imidazole rings contribute to planar stacking, enhancing thermal stability .
- Impact : These interactions affect solubility, melting points, and potential co-crystal formation for drug delivery systems.
Safety and Handling
Q. What safety precautions are recommended for handling this compound in the laboratory?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
